Home > Products > Screening Compounds P39926 > 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide
2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide - 313364-40-8

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Catalog Number: EVT-2910080
CAS Number: 313364-40-8
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides

    Compound Description: This series of compounds was synthesized and investigated for cardioprotective activity. The most promising derivative, N-[(41-methoxyphenyl)-thiazol-2-yl)]-N1-(4,5,6,7tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromide, displayed superior efficacy compared to the reference drugs levocarnitine and mildronate in reducing contractile responses to hypoxia in smooth muscle. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

    Compound Description: This compound was structurally characterized by X-ray crystallography. The study revealed key features of its solid-state packing, including the formation of C(11) chains through N—H⋯O hydrogen bonds. []

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

    Compound Description: FIMX (11) emerged as a promising radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) using PET. It demonstrated high brain uptake and specificity in preclinical studies using rhesus monkeys. []

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

    Compound Description: This compound, structurally similar to the target compound, was studied using X-ray crystallography. It exists as two independent molecules within the asymmetric unit, with slight variations in the dihedral angle between the phenyl and thiazole rings. []

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

    Compound Description: The molecular structure of this compound was characterized by X-ray crystallography, revealing an intramolecular C—H⋯N hydrogen bond stabilizing its conformation. []

2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide

    Compound Description: This compound, similar to the previous example, was analyzed by X-ray crystallography, showing a nearly planar acetohydrazide group and a dihedral angle of 78.91° between the naphthylene and phenyl rings. []

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

    Compound Description: This compound, structurally similar to the target compound, was studied using X-ray crystallography. It exhibits a small dihedral angle (7.1°) between the chlorophenyl and thiazole rings. []

4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thiazol‐2‐yl]benzamide

    Compound Description: This compound, synthesized as a potential fungicidal agent, was studied by X-ray crystallography. The structure revealed weak intermolecular hydrogen bonds (C—H⋯N and N—H⋯N) contributing to crystal packing. []

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

    Compound Description: GDC-0449 is a potent Hedgehog (Hh) signaling pathway inhibitor with potential in cancer treatment. It exhibits favorable preclinical pharmacokinetic properties and is currently undergoing Phase II clinical trials. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

    Compound Description: These novel hybrid ring systems, incorporating both thiazole and oxadiazole moieties, were designed and synthesized as potential antibacterial agents. The compounds displayed significant antibacterial activity in screening assays. []

N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-chloro-acetic acid hydrazide

    Compound Description: This compound was studied using both experimental and theoretical methods, including DFT calculations to explore its molecular and electronic structure. []

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide

    Compound Description: The crystal structure of this compound, elucidated by X-ray diffraction, revealed a small dihedral angle (12.8°) between the fluorophenyl and thiazole rings. []

N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide

    Compound Description: These two new thiourea derivatives were investigated as potential active pharmaceutical ingredients (APIs) and their crystal structures were determined by synchrotron X-ray diffraction. []

N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide

    Compound Description: These compounds were synthesized and characterized using X-ray diffraction and Hirshfeld surface analysis to investigate their crystal structures and intermolecular interactions. []

2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 is a PPARγ partial agonist studied for its complex binding modes. It exhibits concentration-dependent activity, attributed to two distinct orthosteric binding modes and an additional allosteric binding site. []

2-Chloro-N-(4-methoxyphenyl)benzamide

    Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed that the chlorobenzene and methoxybenzene rings are nearly orthogonal. []

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

    Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a known inhibitor of glycogen synthase kinase 3β (GSK-3β). []

3,4,5-trimethoxy-N-(4-(4-methoxyphenyl)-6-phenyl pyridin-2-yl)benzamide

    Compound Description: This compound's crystal structure was determined using X-ray diffraction, providing insights into its molecular geometry and packing. []

N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide

    Compound Description: This compound was investigated using experimental (X-ray diffraction, NMR) and theoretical (Hartree–Fock, DFT) methods to characterize its structure, vibrational frequencies, and electronic properties. []

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active p38 MAP kinase inhibitor that shows promise as an anti-rheumatoid arthritis agent. It demonstrates good bioavailability and efficacy in preclinical models. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a selective, silent 5-HT(1A) receptor antagonist under clinical development for anxiety and mood disorders. It exhibits good tolerability and dose-dependent receptor occupancy in human brain imaging studies. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

    Compound Description: PF-05089771 is a selective NaV1.7 inhibitor that acts by binding to a site within the voltage sensing domain. It has a favorable preclinical profile and is the first subtype-selective NaV1.7 inhibitor to reach clinical candidacy. []

    Compound Description: This compound's crystal structure, analyzed by X-ray diffraction, shows a distinct lack of structural similarity to its closely related 4-methyl and 4-chloro substituted analogues. []

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

    Compound Description: X-ray crystallography revealed the presence of two independent molecules in the asymmetric unit of this compound, both exhibiting a classic chair conformation for the cyclohexyl ring attached to the thiadiazole. []

N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

    Compound Description: This quinoline derivative was synthesized via a three-step procedure from 4,7-dichloroquinoline and characterized by various spectroscopic techniques. []

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

    Compound Description: The crystal structure of this compound, elucidated by X-ray diffraction, revealed a non-planar geometry with significant dihedral angles between the thiazole, benzene, and amide planes. []

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

    Compound Description: The crystal structure of this compound was solved by X-ray diffraction analysis, revealing a nearly planar quinazolinone ring system and a non-planar imide unit. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    Compound Description: This compound is a novel dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []

N-(5-Benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

    Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative that acts as an anti-atopic dermatitis agent by inhibiting the sphingosylphosphorylcholine receptor. [, ]

4‐(Dimethylamino)‐N‐(4‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)butyl)benzamide (WC-10)

    Compound Description: WC-10 is a selective radioligand for dopamine D3 receptors with high affinity. It has been used in in vitro and in vivo studies to investigate the density and distribution of D3 receptors in the brain. [, ]

N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2)

    Compound Description: AKM-2 is a newly synthesized acetamide derivative evaluated for analgesic activity using the hot plate model. It exhibited significant analgesic effects compared to the standard drug diclofenac sodium. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

    Compound Description: These two series of heterocyclic compounds were synthesized and evaluated for their biological activity, particularly their antibacterial properties. []

(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280)

    Compound Description: ST 280 is a high-affinity and selective dopamine D3 receptor ligand with a K(i) value of 0.5 nM. It holds promise as a potential therapeutic agent for treating neurological and psychiatric disorders and also as a radioligand for in vitro and in vivo studies. []

4‐chloro‐N‐(2‐(4‐chlorophenyl)‐1‐methyl‐4‐oxo‐1,4‐dihydroquinazolin‐3(2H)‐yl)benzamide (4b)

    Compound Description: 4b is a novel benzamide derivative that potently inhibits COX-2 and exhibits analgesic and anti-inflammatory properties. It demonstrates good blood-brain barrier permeability. []

N-{5-(4-methylphenyl) diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives

    Compound Description: This series of compounds were synthesized and evaluated for their antibacterial and antifungal activities. []

[CuCl2(TzHy)] [TzHy = (4,5-dihydro-1,3-thiazol-2-yl)hydrazine]

    Compound Description: This copper(II) complex forms polymeric chains linked by μ-chloro bridges and exhibits weak antiferromagnetic intrachain interactions. []

[123I]‐4‐iodo‐N‐(4‐(4‐(2‐methoxyphenyl)‐piperazin‐1‐yl)butyl)‐benzamide

    Compound Description: This radiolabeled compound was developed as a potential SPECT imaging agent for visualizing dopamine D3 receptors in vivo. []

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid

    Compound Description: This compound, containing a thiopyrano[2,3-d]thiazole motif, was synthesized and evaluated for anticancer activity using the NCI DTP protocol. []

    Compound Description: KBT-3022 is a novel antiplatelet agent metabolized to its active form, desethyl KBT-3022. Drug interaction studies in mice showed that desethyl KBT-3022 binds to albumin, and its binding is affected by drugs known to interact with specific sites on albumin. []

Properties

CAS Number

313364-40-8

Product Name

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

IUPAC Name

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.81

InChI

InChI=1S/C17H13ClN2O2S/c1-22-15-9-5-3-7-12(15)14-10-23-17(19-14)20-16(21)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,19,20,21)

InChI Key

NHGRWEQZKUOOTE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.